2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile
CAS No.:
Cat. No.: VC18588463
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2OS |
|---|---|
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3 |
| Standard InChI Key | YICWHNNYQGGJPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#C)(C1=NC=C(S1)C#N)O |
Introduction
Structural Characteristics and Molecular Identification
The molecular architecture of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is defined by a thiazole core substituted at the 2-position with a 2-hydroxybut-3-yn-2-yl group and at the 5-position with a nitrile functional group. The IUPAC name for this compound is 2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile, and its canonical SMILES representation is CC(C#C)(C1=NC=C(S1)C#N)O. Key structural identifiers are summarized in Table 1.
Table 1: Molecular Identification of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile |
| Canonical SMILES | CC(C#C)(C1=NC=C(S1)C#N)O |
| PubChem CID | 58221702 |
| Standard InChI | InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3 |
| Standard InChIKey | YICWHNNYQGGJPG-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile typically involves multi-step protocols common to thiazole derivatives. While exact reaction conditions are proprietary, general approaches can be inferred from analogous syntheses:
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Thiazole Ring Formation: Cyclization reactions using α-haloketones or thioureas are standard for constructing the thiazole nucleus. For example, the Hantzsch thiazole synthesis—a condensation of α-haloketones with thioamides—could generate the thiazole backbone.
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Propargyl Alcohol Incorporation: The 2-hydroxybut-3-yn-2-yl group is likely introduced via nucleophilic addition to a carbonyl group. A Grignard or organozinc reagent (e.g., propargyl magnesium bromide) reacting with a ketone precursor could yield the tertiary alcohol .
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Nitrile Functionalization: The 5-position nitrile may be installed through cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cross-coupling .
Critical factors influencing yield and purity include solvent choice (e.g., tetrahydrofuran for Grignard reactions), temperature control, and catalysts (e.g., Pd for cross-coupling) . Optimization of these parameters remains an area for further investigation.
Physicochemical Properties
While experimental data for this compound are sparse, its properties can be extrapolated from structural analogs:
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Solubility: The nitrile and hydroxyl groups suggest moderate polarity, likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Melting Point: Thiazole derivatives with similar substituents typically exhibit melting points between 120–180°C.
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Stability: The alkyne moiety may render the compound sensitive to oxidation, necessitating storage under inert atmospheres.
Spectroscopic characterization would involve:
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¹H NMR: Signals for the thiazole protons (δ 7.5–8.5 ppm), hydroxyl proton (δ 2.5–3.5 ppm), and alkyne protons (δ 2.0–2.5 ppm).
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IR: Peaks for -C≡N (~2240 cm⁻¹), -OH (~3300 cm⁻¹), and C≡C (~2100 cm⁻¹).
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its thiazole ring, nitrile, and propargyl alcohol groups:
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Thiazole Ring Modifications:
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Nitrile Transformations:
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Hydrolysis to carboxylic acids using aqueous acid or base.
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Reduction to primary amines via lithium aluminum hydride.
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Propargyl Alcohol Reactivity:
A notable reaction pathway is the iodine-mediated cyclization observed in related propargyl alcohol systems, which could form fused heterocycles under cryogenic conditions .
| Target | Proposed Mechanism |
|---|---|
| Tyrosine Kinases | Competitive inhibition at ATP-binding site |
| β-Tubulin | Disruption of microtubule polymerization |
| Bacterial Penicillin-Binding Proteins | Covalent modification of active-site serine |
Further research should prioritize in vitro assays (e.g., MTT for cytotoxicity) and in silico docking studies to validate these hypotheses.
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